molecular formula C16H18O3S B2887106 3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid CAS No. 344268-35-5

3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid

Cat. No.: B2887106
CAS No.: 344268-35-5
M. Wt: 290.38
InChI Key: XEHCQEAFPAXMLR-UHFFFAOYSA-N
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Description

3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid is an organic compound with the molecular formula C16H18O3S It is characterized by a thiophene ring substituted with a carboxylic acid group and a methoxy group attached to a 4-tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid typically involves the following steps:

    Formation of the Methoxy Intermediate: The reaction begins with the preparation of the methoxy intermediate by reacting 4-tert-butylphenol with methanol in the presence of an acid catalyst.

    Coupling with Thiophene: The methoxy intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the compound’s structure and the nature of the target.

Comparison with Similar Compounds

    Methyl 3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylate: This compound is similar in structure but has a methyl ester group instead of a carboxylic acid group.

    3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxamide: This compound features an amide group in place of the carboxylic acid group.

Uniqueness: 3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its carboxylic acid group allows for further derivatization and functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3S/c1-16(2,3)12-6-4-11(5-7-12)10-19-13-8-9-20-14(13)15(17)18/h4-9H,10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHCQEAFPAXMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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